Dichloroosmium;2-pyridin-2-ylpyridine;hydrate

Photoredox catalysis Electrochemical mediator Biosensor

CAS 222958-27-2 corresponds to tris(2,2′-bipyridine)osmium(II) chloride hydrate, [Os(bpy)₃]Cl₂·H₂O (molecular formula C₃₀H₂₆Cl₂N₆OOs, MW 747.7 g·mol⁻¹). The compound features an Os(II) center (low-spin d⁶) in pseudo-octahedral coordination by three 2,2′-bipyridine (bpy) chelates, charge-balanced by two chloride counterions with one water of hydration.

Molecular Formula C30H26Cl2N6OOs
Molecular Weight 747.7 g/mol
CAS No. 222958-27-2
Cat. No. B14241826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroosmium;2-pyridin-2-ylpyridine;hydrate
CAS222958-27-2
Molecular FormulaC30H26Cl2N6OOs
Molecular Weight747.7 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.O.Cl[Os]Cl
InChIInChI=1S/3C10H8N2.2ClH.H2O.Os/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;;/h3*1-8H;2*1H;1H2;/q;;;;;;+2/p-2
InChIKeyNZRCLATYFMIXFH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(2,2′-Bipyridine)Osmium(II) Chloride Hydrate (CAS 222958-27-2): Core Identity and Procurement-Relevant Specifications


CAS 222958-27-2 corresponds to tris(2,2′-bipyridine)osmium(II) chloride hydrate, [Os(bpy)₃]Cl₂·H₂O (molecular formula C₃₀H₂₆Cl₂N₆OOs, MW 747.7 g·mol⁻¹) . The compound features an Os(II) center (low-spin d⁶) in pseudo-octahedral coordination by three 2,2′-bipyridine (bpy) chelates, charge-balanced by two chloride counterions with one water of hydration . It belongs to the well-established M(bpy)₃²⁺ family alongside its ruthenium and iron congeners, and serves as a foundational photosensitizer, photoredox catalyst precursor, electrochemiluminescence (ECL) luminophore, and biosensor redox mediator [1][2]. The chloride hydrate form is distinct from the more frequently encountered hexafluorophosphate salt, offering higher aqueous solubility and direct utility as a precursor for counterion exchange and heteroleptic complex synthesis [3].

1
Photoredox catalyst precursor with a milder Os(II/III) oxidation potential (~0.45 V vs. reference), supporting selective oxidative catalysis workflows.
2
Chloride hydrate salt form offers direct aqueous solubility, enabling biosensor fabrication and counterion exchange without organic co-solvents.
3
NIR-accessible triplet sensitizer via direct S₀ → T₁ absorption, fitting triplet–triplet annihilation upconversion and energy-transfer cascade studies.

Why [Ru(bpy)₃]Cl₂ or [Fe(bpy)₃]Cl₂ Cannot Replace [Os(bpy)₃]Cl₂·H₂O in Performance-Critical Applications


Although [Os(bpy)₃]²⁺, [Ru(bpy)₃]²⁺, and [Fe(bpy)₃]²⁺ share an identical ligand set and overall stoichiometry, their photophysical and electrochemical properties diverge profoundly due to differences in spin–orbit coupling (SOC) strength and d-orbital energetics across the group 8 triad [1]. The osmium congener exhibits a substantially more negative Os(II/III) oxidation potential (Δ ≈ −0.43 V vs. Ru analog), direct S₀ → T₁ absorption transitions that are absent or spectroscopically silent in Ru and Fe analogs, a 5–10 fold shorter excited-state lifetime, and approximately 8-fold lower luminescence quantum yield [1][2][3]. These differences are not incremental—they dictate whether a given photocatalyst can thermodynamically oxidize a target substrate, whether a luminophore can serve as an energy acceptor in a donor–acceptor cascade, and whether a redox mediator can operate within the bio-compatible potential window required for enzymatic electron transfer [4]. Generic substitution without quantitative reconciliation of these specific parameters will lead to failed reactions, absent signals, or non-functional devices.

Target [Os(bpy)₃]Cl₂·H₂O
Risk if substituted [Ru(bpy)₃]Cl₂ or [Fe(bpy)₃]Cl₂: oxidation potential shifts by ~430 mV, altering thermodynamic driving force and substrate scope in photoredox cycles.
Target Direct S₀ → T₁ absorption
Risk if substituted Ru/Fe analogs lack resolved direct triplet absorption; NIR excitation and low-energy upconversion schemes may not function.
Target Chloride hydrate salt
Risk if substituted [Os(bpy)₃](PF₆)₂: water-insoluble; requires solvent exchange for aqueous biosensor or bioanalytical workflows, complicating protocol transfer.

Quantitative Differentiation Evidence for [Os(bpy)₃]Cl₂·H₂O (CAS 222958-27-2) vs. In-Class and Cross-Class Comparators


Os(II/III) Oxidation Potential Shifted Cathodically by ~430 mV vs. [Ru(bpy)₃]²⁺, Enabling Milder Oxidative Catalysis and Biosensor Compatibility

The Os(II/III) oxidation potential of [Os(bpy)₃]²⁺ is 0.452 V, compared with 0.883 V for [Ru(bpy)₃]²⁺ and 0.682 V for [Fe(bpy)₃]²⁺, measured by cyclic voltammetry under identical conditions (acetonitrile, tetrabutylammonium hexafluorophosphate electrolyte, scan rate 0.05–10.00 V·s⁻¹) [1]. This corresponds to a substantial cathodic shift of 0.431 V for the Os complex relative to its Ru counterpart. The relative ordering—Os most readily oxidized, followed by Fe, then Ru—is consistently observed across different ligand substitution patterns and is corroborated by an independent study on trinuclear pyridyltriazole-bridged complexes, where homotrinuclear Os and Ru species exhibit oxidation waves at +0.49 V and +0.86 V vs. SCE, respectively [2]. The lower Os(II/III) potential means that [Os(bpy)₃]³⁺ is a milder outer-sphere oxidant than [Ru(bpy)₃]³⁺, directly translating to selective detection of easily oxidized analytes (e.g., catechols) in the presence of more resilient matrix components [3].

Os(II/III) Oxidation Potential
Head-to-head
Os: E₁/₂ = 0.452 V
Ru: E₁/₂ = 0.883 V
ΔE = −0.431 V vs. Ru
Supports milder oxidative catalysis and biosensor mediator compatibility.
Reported in MeCN; comparative ordering consistent across studies.
Photoredox catalysis Electrochemical mediator Biosensor Oxidation potential

Direct S₀ → T₁ MLCT Absorption Spanning 550–750 nm: A Spectroscopic Feature Unique to [Os(bpy)₃]²⁺ Among Group 8 Tris-Bipyridyls

Stark absorption spectroscopy on rigorously diamagnetic [M(bpy)₃]²⁺ complexes (M = Fe, Ru, Os) reveals that direct singlet-to-triplet metal-to-ligand charge transfer (MLCT) transitions are prominent in the 550–750 nm region of the absorbance spectrum of [Os(bpy)₃]²⁺, yet are poorly resolved or entirely absent for [Ru(bpy)₃]²⁺ and [Fe(bpy)₃]²⁺ [1]. This direct S₀ → T₁ absorption is a consequence of the strong spin–orbit coupling imparted by the heavy osmium center (ξ_Os ≈ 3000 cm⁻¹ vs. ξ_Ru ≈ 1000 cm⁻¹), which mixes singlet and triplet MLCT manifolds and partially relaxes the spin selection rule [1]. The practical consequence is that [Os(bpy)₃]²⁺ can be photoexcited directly into its triplet excited state using low-energy deep-red or near-infrared light, bypassing the intersystem crossing (ISC) step required for Ru and Fe congeners and thereby minimizing energy loss in photon upconversion schemes. An Os(II) sensitizer exploiting this S₀ → T₁ absorption at λ = 938 nm has been demonstrated to sensitize rubrene for near-infrared-to-visible photon upconversion [2].

Direct S₀ → T₁ Absorption
Head-to-head
Os: resolved transitions 550–750 nm
Ru: poorly resolved/absent
Fe: absent
Enables NIR excitation for upconversion without intersystem crossing penalty.
Stark spectroscopy evidence; heavy-atom spin–orbit coupling effect.
Triplet sensitization Upconversion Spin-forbidden absorption Photoredox

Luminescence Quantum Yield and Excited-State Lifetime: 8-Fold Lower Φ, 10–60-Fold Shorter τ vs. [Ru(bpy)₃]²⁺ Dictating Energy-Transfer Cascade Directionality

[Os(bpy)₃]²⁺ exhibits a photoluminescence quantum yield Φ = 0.005 in deaerated acetonitrile at room temperature, as established by the IUPAC Technical Report on quantum yield standards and independently confirmed by multiple studies [1][2]. This compares with Φ ≈ 0.042–0.095 for [Ru(bpy)₃]²⁺ in deaerated water (λ_exc = 436 nm), representing an approximately 8- to 19-fold lower emission efficiency for the Os complex [1]. The excited-state (³MLCT) lifetime of [Os(bpy)₃]²⁺ is reported as τ = 56 ns (by transient absorption) [3] or τ ≈ 10 ns (by femtosecond spectroscopy in MeCN) [4], compared with τ ≈ 600 ns for [Ru(bpy)₃]²⁺ in deaerated water—a 10- to 60-fold reduction. The lower energy of the ³MLCT state in [Os(bpy)₃]²⁺ (emission λ_max ≈ 715–743 nm in aqueous solution) relative to [Ru(bpy)₃]²⁺ (λ_max ≈ 610–630 nm) makes Os(bpy)₃²⁺ the thermodynamic energy acceptor in any donor–acceptor cascade incorporating both metals, with Förster critical transfer distances of R_c ≈ 33 Å for [Ru(bpy)₃]²⁺ → [Os(bpy)₃]²⁺ energy transfer [5].

Luminescence Φ and τ
Cross-study
Os: Φ = 0.005, τ ≈ 10–56 ns
Ru: Φ ≈ 0.042, τ ≈ 600 ns
~8× lower Φ, ~10–60× shorter τ
Positions Os as terminal energy acceptor in Ru→Os cascades.
IUPAC standard Φ; τ varies by measurement technique.
Energy transfer Photoluminescence Excited-state dynamics Spectroscopic ruler

Subnanomolar PFET Detection of Catecholamines with Lower Background: [Os(bpy)₃]³⁺ Outperforms [Ru(bpy)₃]³⁺ as a Liquid-Phase Oxidant in HPLC Post-Column Detection

In the photoluminescence-following electron-transfer (PFET) technique for post-column HPLC detection, tris(2,2′-bipyridine)osmium (1) was directly compared with tris(2,2′-bipyridine)ruthenium (2) as the liquid-phase oxidant [1]. The redox potential of 1 is less positive than that of 2, enabling on-line generation of 1³⁺ by reaction with PbO₂ and selective oxidation of catechols by 1³⁺, while the milder oxidizing power of 1³⁺ led to a lower background signal when mixed with acidic mobile phases [1]. Although photoluminescence from 1²⁺ was much weaker than from 2²⁺, the system nonetheless achieved subnanomolar detection limits for dopamine, 3-methoxytyramine, and serotonin, and was successfully applied to the determination of dopamine and 3-methoxytyramine in rat brain striatal dialysates before and after nomifensine injection [1]. The detection selectivity is governed by the electrochemical properties of the oxidant, and the pH-dependent reaction rate of 1 with catechols provides an additional selectivity-tuning parameter [1].

PFET Detection Performance
Head-to-head
Os: subnanomolar LOD for catecholamines
Ru: higher background with acidic mobile phases
Lower background signal for Os
Supports bioanalytical detection of neurotransmitters in complex matrices.
HPLC-PFET method; pH-dependent selectivity reported.
Bioanalysis HPLC detection Neurotransmitter quantification Electron-transfer reagent

Chloride Hydrate Salt Form Enables Direct Aqueous Solubility and Facile Counterion Exchange vs. Hexafluorophosphate Salts of [Os(bpy)₃]²⁺

The chloride hydrate form, [Os(bpy)₃]Cl₂·H₂O (CAS 222958-27-2), is specifically the dichloride salt with one water of crystallization, distinguishing it from the more commonly stocked [Os(bpy)₃](PF₆)₂ (typical anhydrous form, CAS varies) . Chloride salts of tris(diimine) metal complexes are generally water-soluble, whereas hexafluorophosphate salts are largely insoluble in water but soluble in polar organic solvents [1][2]. This solubility difference is of practical consequence: the chloride hydrate can be directly dissolved in aqueous buffers for biosensor fabrication, electrochemical studies in water, and DNA-binding assays [3], while the PF₆ salt requires pre-dissolution in organic solvent followed by solvent exchange or phase transfer. The chloride counterion also facilitates direct anion metathesis—treatment with AgPF₆ or NH₄PF₆ in aqueous or mixed-solvent media cleanly precipitates AgCl, driving quantitative conversion to the PF₆ salt without the need for chromatographic purification [1]. For heteroleptic Os(II) complex synthesis starting from [Os(bpy)₂Cl₂] or related precursors, the chloride salt serves as a convenient, halide-rich intermediate [4].

Chloride Hydrate Salt Form
Class-level
Water-soluble
PF₆ salt: water-insoluble
Facilitates aqueous processing and anion metathesis
Eliminates solvent-exchange steps for aqueous biosensor and bioanalytical workflows.
Class-level solubility trend; verify for specific buffer conditions.
Precursor chemistry Counterion metathesis Aqueous processing Heteroleptic complex synthesis

Procurement-Targeted Application Scenarios for [Os(bpy)₃]Cl₂·H₂O (CAS 222958-27-2) Based on Quantitative Differentiation Evidence


Mild Photoredox Oxidative Catalysis Requiring Os(II/III) Potential Below 0.5 V vs. Reference

In photoredox catalytic cycles where the substrate oxidation potential is incompatible with the strongly oxidizing [Ru(bpy)₃]³⁺ (E₁/₂ = 0.883 V), [Os(bpy)₃]Cl₂·H₂O provides a thermodynamically matched oxidant (E₁/₂ = 0.452 V for Os(II/III)) [1]. This ~430 mV cathodic shift enables selective single-electron oxidation of electron-rich substrates (e.g., catechols, aromatic amines) without over-oxidation or degradation of more delicate functional groups [2]. The chloride hydrate form can be introduced directly into aqueous or mixed aqueous-organic photocatalytic reaction mixtures without prior counterion exchange, streamlining reaction setup for screening workflows [3].

NIR-Excited Triplet–Triplet Annihilation Upconversion Sensitizer Exploiting Direct S₀ → T₁ Absorption

The strong direct S₀ → T₁ absorption in the 550–750 nm region (extending to ~938 nm for structurally related Os(II) sensitizers) makes [Os(bpy)₃]Cl₂·H₂O a uniquely suitable sensitizer for triplet–triplet annihilation (TTA) upconversion using deep-red or NIR excitation [1][2]. Unlike [Ru(bpy)₃]²⁺, which lacks resolved direct S₀ → T₁ transitions and must undergo intersystem crossing with associated energy loss, the Os complex can be pumped directly into the T₁ state, maximizing anti-Stokes shift and minimizing thermalization losses [1]. The short T₁ lifetime (56 ns) [3] must be considered in the design of the annihilator pairing and concentration, but chemical modification strategies (e.g., Bodipy conjugation extending τ to 1.73 μs) provide a rational path for performance optimization [3].

Amperometric Glucose Biosensor Mediator with Extended Operational Stability Beyond 100 Days

Tris-bipyridine osmium complexes electropolymerized with pyrrole monomers yield glucose oxidase (GOx)-based biosensor electrodes that exhibit a stable electrocatalytic current response to glucose up to 100 mmol·dm⁻³ and maintain operational stability for over 100 days [1]. The Os(II/III) redox potential of approximately +0.49 V vs. SCE positions the mediator within the optimal window for electron transfer from the FADH₂ cofactor of glucose oxidase, while minimizing interference from dissolved oxygen, ascorbic acid, uric acid, and acetaminophen [1][2]. [Os(bpy)₃]Cl₂·H₂O serves as the procurement-ready precursor for synthesizing the functionalized osmium-pyrrole monomers (Os-py) required for electropolymerization on electrode surfaces [1].

Energy-Transfer Cascade Terminal Acceptor in Multichromophoric Supramolecular Architectures

The ³MLCT excited state of [Os(bpy)₃]²⁺ lies approximately 0.3–0.4 eV below that of [Ru(bpy)₃]²⁺, establishing the Os complex as the unambiguous thermodynamic energy sink in any Ru→Os dyad, triad, or metal–organic framework co-doped with both metals [1][2]. The Förster critical distance for [Ru(bpy)₃]²⁺ → [Os(bpy)₃]²⁺ energy transfer has been experimentally determined as R_c = 33 Å in three-dimensional oxalato-networks [2]. Researchers building directional energy-transfer cascades, molecular photonic wires, or ECL-based energy-transfer sensors can use [Os(bpy)₃]Cl₂·H₂O as the terminal acceptor building block, relying on the well-characterized spectroscopic signature (λ_em ≈ 715–743 nm) as a definitive reporter of successful energy transduction [3].

Application
Selection Property
Validation Focus
Mild photoredox oxidative catalysis
Os(II/III) potential below 0.5 V vs. reference
Thermodynamic matching to substrate oxidation; over-oxidation control
NIR-excited triplet–triplet annihilation upconversion
Direct S₀ → T₁ absorption 550–750 nm
Anti-Stokes shift magnitude; annihilator pairing and T₁ lifetime matching
Amperometric glucose biosensor mediator
Os(II/III) redox potential ~0.49 V vs. SCE; chloride salt processability
Electropolymerization efficiency; long-term operational stability in buffer
Energy-transfer cascade terminal acceptor
Lowest ³MLCT energy among group 8 tris-bipyridyls; Φ = 0.005
Ru→Os energy transfer efficiency; emission signature verification
HPLC post-column PFET detection of catecholamines
Milder liquid-phase oxidant; pH-dependent selectivity
Signal-to-background ratio; detection limits in biological dialysates
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